molecular formula C28H42N4O6 B420895 4,6-Bis[(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]benzene-1,3-dicarboxylic acid

4,6-Bis[(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]benzene-1,3-dicarboxylic acid

Cat. No.: B420895
M. Wt: 530.7g/mol
InChI Key: QQBNBHKOVNNBCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Bis[(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]benzene-1,3-dicarboxylic acid is a complex organic compound known for its unique structural properties. This compound is often utilized in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis[(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]benzene-1,3-dicarboxylic acid typically involves the reaction of isophthalic acid derivatives with 2,2,6,6-tetramethyl-4-piperidinol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques, which allow for the efficient and scalable production of the compound. These methods ensure high purity and yield, making the compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4,6-Bis[(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]benzene-1,3-dicarboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

4,6-Bis[(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]benzene-1,3-dicarboxylic acid is widely used in scientific research due to its versatile properties. Some of its applications include:

    Chemistry: Used as a stabilizer in polymer chemistry to enhance the durability and longevity of materials.

    Biology: Employed in the study of enzyme interactions and protein folding.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of high-performance materials and coatings.

Mechanism of Action

The mechanism of action of 4,6-Bis[(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. The compound can act as a stabilizer by reacting with free radicals and preventing oxidative degradation. This property is particularly useful in polymer chemistry, where it helps maintain the integrity of materials under various conditions .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4,6-Bis[(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]benzene-1,3-dicarboxylic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its specific structural configuration, which imparts unique stabilizing properties. This makes it particularly effective in applications requiring high stability and resistance to degradation .

Properties

Molecular Formula

C28H42N4O6

Molecular Weight

530.7g/mol

IUPAC Name

4,6-bis[(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C28H42N4O6/c1-25(2)11-15(12-26(3,4)31-25)29-21(33)17-9-18(20(24(37)38)10-19(17)23(35)36)22(34)30-16-13-27(5,6)32-28(7,8)14-16/h9-10,15-16,31-32H,11-14H2,1-8H3,(H,29,33)(H,30,34)(H,35,36)(H,37,38)

InChI Key

QQBNBHKOVNNBCV-UHFFFAOYSA-N

SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C2=CC(=C(C=C2C(=O)O)C(=O)O)C(=O)NC3CC(NC(C3)(C)C)(C)C)C

Canonical SMILES

CC1(CC(CC([NH2+]1)(C)C)NC(=O)C2=CC(=C(C=C2C(=O)[O-])C(=O)[O-])C(=O)NC3CC([NH2+]C(C3)(C)C)(C)C)C

Origin of Product

United States

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